N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a trifluoromethyl group, and a thioacetamide moiety. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in organic synthesis.
Scientific Research Applications
Chemistry
In chemistry, N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
Target of Action
The trifluoromethyl group could enhance the compound’s binding affinity and selectivity to its target .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antimicrobial properties , suggesting they might interfere with essential biochemical pathways in microorganisms.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound. Based on its potential antimicrobial activity , it might lead to the death of microorganisms by disrupting their essential biochemical processes.
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds , which could make the compound more resistant to metabolic degradation in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Thioacetamide Formation: The final step involves the reaction of the imidazole derivative with phenylthioacetic acid under basic conditions to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(phenylthio)acetamide: Lacks the imidazole and trifluoromethyl groups, making it less complex.
2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but without the trifluoromethyl group.
N-phenyl-2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-phenyl-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3OS/c25-24(26,27)18-10-7-13-20(14-18)30-21(17-8-3-1-4-9-17)15-28-23(30)32-16-22(31)29-19-11-5-2-6-12-19/h1-15H,16H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXWEUARFINSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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